molecular formula C9H10N2O B1383407 1-(3-Aminophenyl)azetidin-2-one CAS No. 1456595-12-2

1-(3-Aminophenyl)azetidin-2-one

Cat. No.: B1383407
CAS No.: 1456595-12-2
M. Wt: 162.19 g/mol
InChI Key: ZFABGWMCDSQNCB-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones, which are characterized by a four-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)azetidin-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of 3-aminophenylacetic acid or its derivatives under acidic or basic conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the azetidin-2-one ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and choice of solvent, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)azetidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-(3-Aminophenyl)azetidin-2-one has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(3-Aminophenyl)azetidin-2-one is compared with other similar compounds, such as 1-(4-aminophenyl)azetidin-2-one and 1-(2-aminophenyl)azetidin-2-one. These compounds share structural similarities but differ in the position of the amino group on the phenyl ring. The unique properties of this compound, such as its reactivity and biological activity, highlight its distinctiveness among azetidinones.

Comparison with Similar Compounds

  • 1-(4-aminophenyl)azetidin-2-one

  • 1-(2-aminophenyl)azetidin-2-one

  • 1-(3-aminophenyl)pyrrolidin-2-one

  • 1-(3-aminophenyl)piperidin-2-one

Properties

IUPAC Name

1-(3-aminophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFABGWMCDSQNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456595-12-2
Record name 1-(3-aminophenyl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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